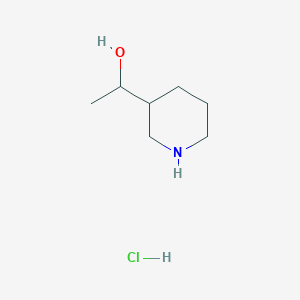

![molecular formula C8H11F3N2O B1485026 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol CAS No. 2016027-32-8](/img/structure/B1485026.png)

3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol

Übersicht

Beschreibung

3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol, commonly known as TFEPP, is a compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble liquid that has been used in the synthesis of a variety of compounds and molecules, as well as in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those structurally similar to "3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol," have been extensively studied for their applications in material science and organic chemistry. For instance, Vyas et al. (2012) focused on synthesizing 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and characterized its properties, such as stability and decomposition patterns, which are crucial for its application in the pharmaceutical and agrochemical industries (Vyas et al., 2012). This research highlights the importance of understanding the chemical and physical properties of pyrazole derivatives for their potential application in creating new materials and compounds.

Catalytic Activities

Research by Zhang et al. (2007) on dicopper(II) complexes derived from pyrazole-based ligands emphasizes the catalytic potential of these compounds in oxidation reactions, demonstrating their utility in mimicking the functional properties of biological enzymes (Zhang et al., 2007). Such studies open pathways for the application of pyrazole derivatives in catalysis, potentially offering environmentally friendly alternatives to traditional catalysts.

Antimicrobial Activities

The environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity, as explored by Shelke et al. (2007), present an application of pyrazole derivatives in developing new antimicrobial agents. Their research demonstrates the compounds' effectiveness against a range of microbial strains, suggesting their potential in addressing antibiotic resistance (Shelke et al., 2007).

Photophysical Applications

The mechanoluminescent and OLED efficiency of Pt(II) phosphors bearing pyrazolate chelates, as reported by Huang et al. (2013), showcases the application of pyrazole derivatives in developing new materials for optoelectronic devices. Their findings on the photophysical properties and device applications of these compounds suggest significant potential in enhancing OLED performance and efficiency (Huang et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol is the Oxysterols receptor LXR-beta . This receptor is a member of the nuclear receptor family of transcription factors and plays a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis .

Mode of Action

It is known to interact with the oxysterols receptor lxr-beta . The interaction between the compound and its target may lead to changes in the receptor’s activity, potentially influencing the regulation of genes involved in lipid metabolism .

Biochemical Pathways

Given the compound’s interaction with the oxysterols receptor lxr-beta, it is likely to influence pathways related to lipid metabolism .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its interaction with the oxysterols receptor lxr-beta, it is likely to influence the regulation of genes involved in lipid metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances . Proper storage and handling are necessary to maintain the compound’s stability and efficacy .

Eigenschaften

IUPAC Name |

3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c9-8(10,11)6-13-5-7(4-12-13)2-1-3-14/h4-5,14H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXZQGAMZZZQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)(F)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)

![Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1484957.png)

![2-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1484958.png)

![N,N-diethyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1484960.png)

![(1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B1484961.png)

![3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484962.png)

![methyl(3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484965.png)